trans-2-(2-Ethylphenyl)cyclopentanol

Description

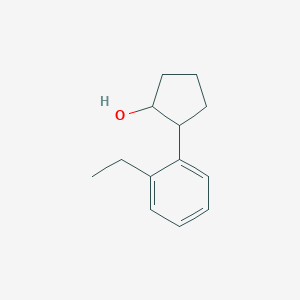

trans-2-(2-Ethylphenyl)cyclopentanol (CAS: 933674-40-9) is a cyclopentanol derivative with a 2-ethylphenyl substituent at the trans-2 position of the cyclopentane ring. Its molecular formula is C₁₃H₁₈O, with a molecular weight of 190.28 g/mol . This compound belongs to the class of alicyclic alcohols, which are valued in organic synthesis for their stereochemical rigidity and functional versatility. Cyclopentanols, in general, serve as intermediates in pharmaceuticals, fragrances, and specialty solvents .

The trans-configuration is often favored in such reactions due to steric and electronic factors, as seen in related compounds .

Properties

Molecular Formula |

C13H18O |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

2-(2-ethylphenyl)cyclopentan-1-ol |

InChI |

InChI=1S/C13H18O/c1-2-10-6-3-4-7-11(10)12-8-5-9-13(12)14/h3-4,6-7,12-14H,2,5,8-9H2,1H3 |

InChI Key |

HPMFTPFDSMPWNL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1C2CCCC2O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2-Ethylphenyl)cyclopentanol typically involves the use of Grignard reagents. One common method includes the reaction of cyclopentene oxide with a Grignard reagent derived from 2-ethylphenylmagnesium bromide. The reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the Grignard reagent .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-2-(2-Ethylphenyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form cyclopentane derivatives.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.

Major Products:

Oxidation: Formation of 2-(2-ethylphenyl)cyclopentanone.

Reduction: Formation of 2-(2-ethylphenyl)cyclopentane.

Substitution: Formation of 2-(2-ethylphenyl)cyclopentyl chloride.

Scientific Research Applications

Chemistry: In organic synthesis, trans-2-(2-Ethylphenyl)cyclopentanol can be used as an intermediate for the preparation of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its structural properties may make it suitable for use in the development of polymers and resins.

Mechanism of Action

The mechanism of action for trans-2-(2-Ethylphenyl)cyclopentanol would depend on its specific application. In general, the compound’s effects are mediated through interactions with molecular targets such as enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, while the ethylphenyl group can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations in Phenyl-Modified Cyclopentanols

The following table summarizes key structural analogs of trans-2-(2-Ethylphenyl)cyclopentanol, highlighting differences in substituents and properties:

Key Observations :

- Electron-withdrawing groups (e.g., -F in ) increase polarity and reactivity, making these compounds suitable for pharmaceutical intermediates.

- Bulkier substituents (e.g., tert-butyl in ) enhance steric hindrance, affecting reaction kinetics and solubility.

- Heterocyclic substituents (e.g., furanyl in ) enable biomass-derived synthesis routes, aligning with sustainable chemistry goals.

Physicochemical and Functional Differences

- Boiling Points/Melting Points: Limited data exist for the target compound, but tert-butyl and propyl derivatives (e.g., trans-2-(4-N-propylphenyl)cyclopentanol, MW 204.31 ) suggest higher boiling points due to increased molecular weight.

- Solubility: Fluorinated analogs (e.g., trans-2-(3-Fluorophenyl)cyclopentanol) exhibit higher water solubility compared to alkyl-substituted derivatives .

- Stereochemical Impact: The trans-configuration in cyclopentanols enhances rigidity, favoring applications in chiral ligand design or asymmetric catalysis .

Biological Activity

trans-2-(2-Ethylphenyl)cyclopentanol is an organic compound characterized by a cyclopentanol ring substituted with a 2-ethylphenyl group. The unique structural features of this compound, including its hydroxyl group (-OH), contribute to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.

The molecular formula of this compound is . The presence of both the cyclopentanol structure and the ethylphenyl substituent influences its reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly anti-inflammatory and analgesic effects. These activities suggest that the compound may interact with specific biological targets such as enzymes or receptors, modulating their activity and leading to various physiological responses.

The mechanism of action for this compound likely involves:

- Binding to specific receptors or enzymes.

- Modulating enzymatic activity, potentially through competitive inhibition or allosteric modulation.

- Inducing conformational changes in target proteins, thereby altering their function.

Case Studies

- Anti-inflammatory Effects : In a study examining the compound's potential as an anti-inflammatory agent, this compound was shown to significantly reduce inflammation in animal models. The compound decreased levels of pro-inflammatory cytokines, suggesting an immunomodulatory effect.

- Analgesic Activity : Another study assessed the analgesic properties of this compound using pain models in rodents. Results indicated that administration of the compound led to a notable reduction in pain response, comparable to standard analgesics.

Data Tables

| Biological Activity | Study Type | Key Findings |

|---|---|---|

| Anti-inflammatory | Animal Model Study | Reduced pro-inflammatory cytokines |

| Analgesic | Pain Response Study | Significant reduction in pain response |

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for evaluating its therapeutic potential. Interaction studies have focused on:

- Enzyme inhibition assays to determine the compound's effect on specific pathways.

- Receptor binding studies to assess affinity and selectivity for various targets.

Comparative Analysis

This compound shares structural similarities with other cyclopentanol derivatives, which may exhibit varying biological activities. A comparative analysis highlights the unique features of this compound:

| Compound | Structural Features | Notable Biological Activity |

|---|---|---|

| trans-2-(3,4-Dimethylphenyl)cyclopentanol | Dimethyl-substituted phenol | Enhanced anti-inflammatory effects |

| trans-2-(4-Methylthio)phenylcyclopentanol | Methylthio group present | Potentially increased reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.